

CYM 9484: A Technical Guide for NPY Y2 Receptor Research

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Compound of Interest

Compound Name: CYM 9484

Cat. No.: B583356

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Introduction

Neuropeptide Y (NPY) receptors, a family of G-protein coupled receptors (GPCRs), are integral to a wide array of physiological processes, including appetite regulation, anxiety, and cardiovascular function.[1][2] The family consists of four functional subtypes in humans: Y1, Y2, Y4, and Y5.[3] Understanding the specific roles of each subtype is crucial for therapeutic development, necessitating the use of selective pharmacological tools. **CYM 9484** has emerged as a potent and selective antagonist for the NPY Y2 receptor, making it an invaluable tool for researchers investigating the specific functions of this receptor subtype.[4][5][6] This guide provides a comprehensive overview of **CYM 9484**, its biochemical properties, relevant experimental protocols, and the signaling pathways it modulates.

Compound Profile: CYM 9484

CYM 9484 is a small molecule, non-peptide antagonist developed for the Neuropeptide Y Y2 receptor.[4][5] Its chemical and physical properties are summarized below.

| Property | Value | Reference |
|-------------------|--|-----------|
| Chemical Name | N-[4- [(Dimethylamino)sulfonyl]phen yl]-4- (hydroxydiphenylmethyl)-1- piperidinecarbothioamide | [4] |
| Molecular Formula | C ₂₇ H ₃₁ N ₃ O ₃ S ₂ | [4] |
| Molecular Weight | 509.63 g/mol | [4] |
| CAS Number | 1383478-94-1 | [4] |
| Purity | ≥98% (Typically analyzed by HPLC) | [4] |
| Solubility | Soluble to 100 mM in DMSO | [4] |
| Storage | Store at room temperature | [4] |

Quantitative Data: Potency and Activity

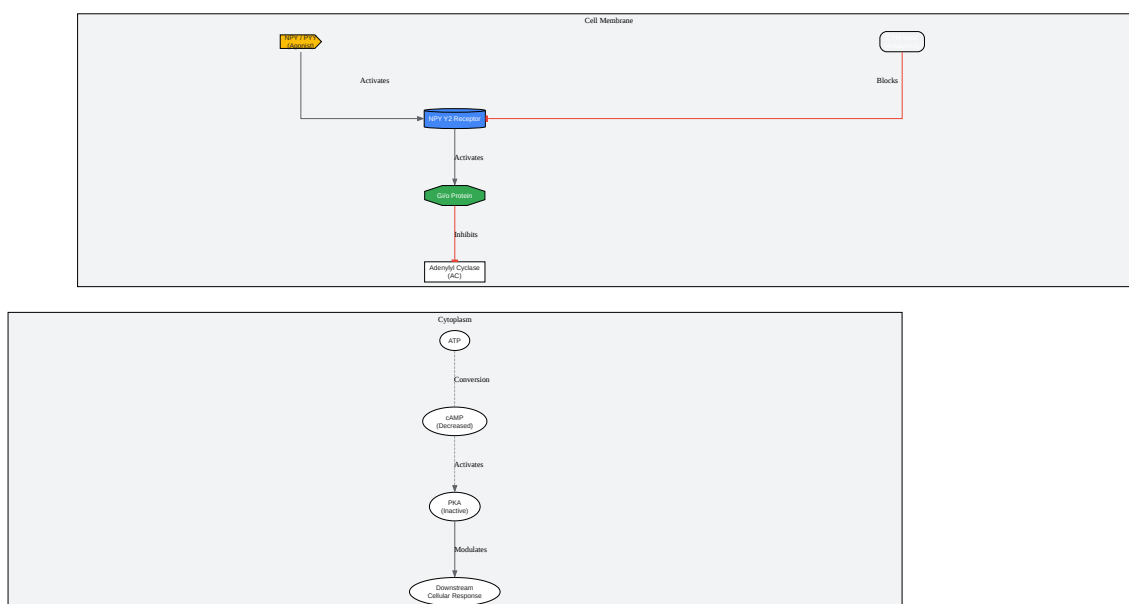
CYM 9484 is distinguished by its high potency as an antagonist at the NPY Y2 receptor. Quantitative analysis from functional assays has established its inhibitory concentration.

| Parameter | Value | Receptor Subtype | Description | Reference |
|------------------|-------|------------------|---|-----------|
| IC ₅₀ | 19 nM | NPY Y2 | The half maximal inhibitory concentration, indicating the potency of CYM 9484 in blocking Y2 receptor function. | [4][5][6] |

Note: While **CYM 9484** is cited as a selective NPY Y2 receptor antagonist, comprehensive public data detailing its binding affinity (K_i) or functional activity at other NPY receptor subtypes (Y1, Y4, Y5) is not readily available.

Signaling Pathways of NPY Receptors

NPY receptors, including the Y2 subtype, primarily couple to pertussis toxin-sensitive G-proteins of the G_i/o family.[1][2][7] Activation of these receptors by endogenous agonists like NPY or Peptide YY (PYY) initiates a signaling cascade that leads to the inhibition of adenylyl cyclase (AC). This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][8] Reduced cAMP levels subsequently lead to decreased activity of Protein Kinase A (PKA). Additionally, G_i/o signaling can modulate ion channels, such as inhibiting Ca^{2+} channels and activating K^+ channels.[2][7][9] As an antagonist, **CYM 9484** blocks the receptor, preventing this cascade from being initiated by an agonist.



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NPY Y2 receptor Gi-coupled signaling pathway.

Experimental Protocols

The primary application of **CYM 9484** is in functional assays to probe the involvement of the Y2 receptor in biological processes. A common and effective method for studying Gi-coupled receptors is the cAMP inhibition assay.

Protocol: Functional Antagonist cAMP Assay

This assay measures the ability of **CYM 9484** to reverse the agonist-induced inhibition of cAMP production.

1. Cell Culture and Plating:

- Use a host cell line (e.g., HEK293, CHO) stably or transiently expressing the human NPY Y2 receptor.
- Culture cells in appropriate media and conditions.
- Plate the cells into 96-well or 384-well assay plates and allow them to adhere overnight.

2. Assay Procedure:

- **Compound Preparation:** Prepare serial dilutions of **CYM 9484** (the antagonist) in a suitable assay buffer. Also, prepare a fixed, sub-maximal (EC_{80}) concentration of a known NPY Y2 receptor agonist (e.g., NPY or PYY).
- **Antagonist Incubation:** Remove culture media from the cells and add the diluted **CYM 9484** solutions. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow the antagonist to bind to the receptors.
- **Agonist Stimulation:** Add the fixed concentration of the Y2 agonist to the wells. Crucially, also add a stimulant of adenylyl cyclase, such as Forskolin, to all wells (except negative controls). Forskolin directly activates adenylyl cyclase, leading to a large, measurable increase in cAMP. The agonist will inhibit this stimulation, and the antagonist (**CYM 9484**) will block that inhibition.

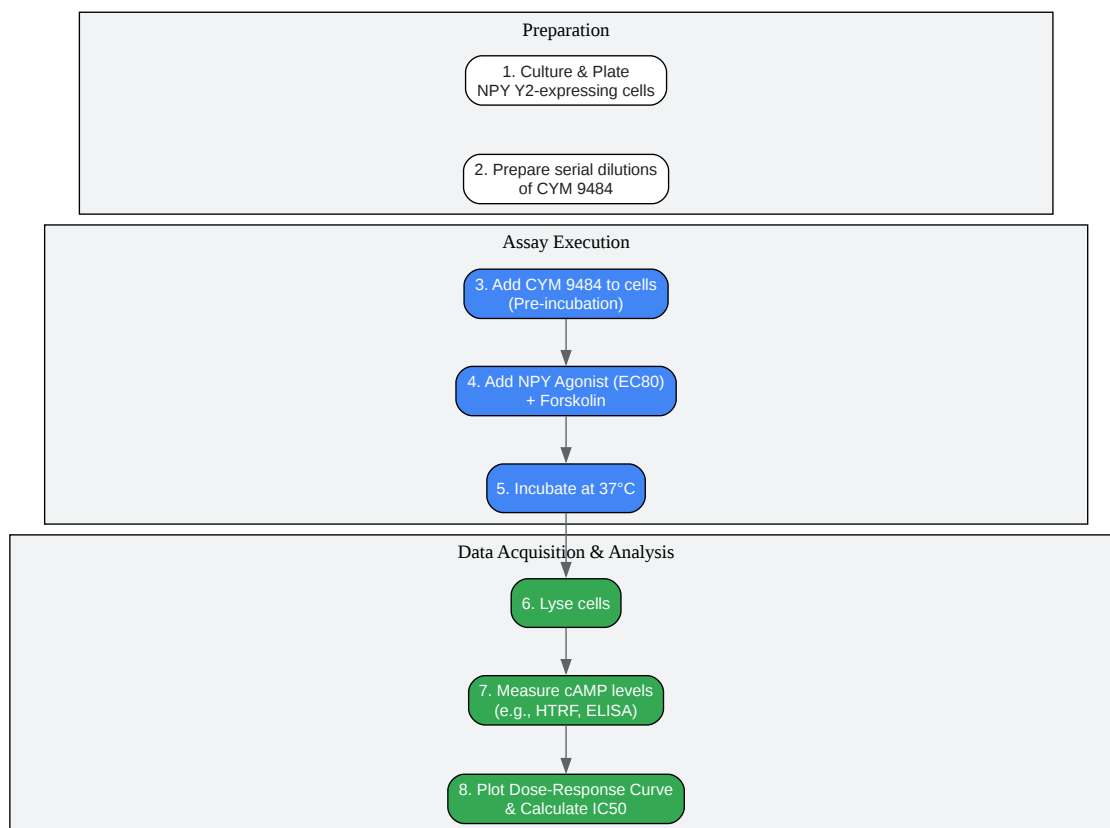
- Incubation: Incubate the plate for a specified period (e.g., 30 minutes) at 37°C.

3. cAMP Measurement:

- Cell Lysis: Lyse the cells using the lysis buffer provided with the cAMP detection kit.
- Detection: Measure intracellular cAMP levels using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence), TR-FRET, or ELISA-based kits.^[10] These kits provide reagents to quantify cAMP concentration, where the signal is typically inversely proportional to the amount of cAMP present.^[10]

4. Data Analysis:

- Convert the raw signal to cAMP concentrations using a standard curve.
- Plot the cAMP concentration against the log concentration of **CYM 9484**.
- Fit the data to a four-parameter logistic equation to determine the IC₅₀ value of **CYM 9484**. This value represents the concentration of the antagonist required to reverse 50% of the agonist's inhibitory effect.



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Workflow for a competitive antagonist cAMP assay.

In Vivo Research Considerations

For researchers planning in vivo studies, proper formulation of **CYM 9484** is critical. Given its solubility in DMSO, a common approach for animal studies involves creating a stock solution in DMSO and then diluting it into a vehicle suitable for injection, such as a mixture of PEG300,

Tween-80, and saline.[5] It is essential to perform preliminary vehicle and tolerability studies to ensure the chosen formulation is non-toxic and effectively delivers the compound to the target tissues.

Conclusion

CYM 9484 is a potent and selective NPY Y2 receptor antagonist that serves as a critical research tool. Its well-defined potency and utility in functional assays allow for the precise dissection of Y2 receptor-mediated signaling and its physiological consequences. By employing the methodologies outlined in this guide, researchers can effectively leverage **CYM 9484** to advance the understanding of the NPY system and its role in health and disease.

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